molecular formula C14H8Cl2N2S B11794549 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole

4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole

Cat. No.: B11794549
M. Wt: 307.2 g/mol
InChI Key: WAYWXAIXAJQNLA-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group at position 4 and a 2-chloropyridin-4-yl moiety at position 2. The presence of chlorine substituents in aromatic systems is known to enhance lipophilicity, metabolic stability, and target binding affinity, making this compound a candidate for therapeutic applications .

Properties

Molecular Formula

C14H8Cl2N2S

Molecular Weight

307.2 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-(2-chloropyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H8Cl2N2S/c15-11-4-2-1-3-10(11)12-8-19-14(18-12)9-5-6-17-13(16)7-9/h1-8H

InChI Key

WAYWXAIXAJQNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole typically involves the reaction of 2-chloropyridine-4-carbaldehyde with 2-chlorobenzylamine in the presence of a thionating agent such as Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete thionation and formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms on both the phenyl and pyridine rings undergo nucleophilic displacement under controlled conditions:

Reaction Site Nucleophile Conditions Product Yield Reference
2-Chlorophenyl ringMethoxide (NaOMe)Reflux in MeOH (6–8 h)4-(2-Methoxyphenyl)-2-(2-chloropyridin-4-yl)thiazole72%
2-Chloropyridinyl ringPiperidineDMF, 80°C (12 h)4-(2-Chlorophenyl)-2-(2-piperidinylpyridin-4-yl)thiazole65%
Both chlorine sitesHydrazine (NH₂NH₂)EtOH, 60°C (24 h)4-(2-Hydrazinylphenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole58%

Key Findings :

  • The pyridine ring exhibits higher reactivity than the phenyl ring due to enhanced electrophilicity from nitrogen’s inductive effect .

  • Steric hindrance at the 2-position of the phenyl ring slows substitution kinetics compared to para-substituted analogs.

Cyclocondensation Reactions

The thiazole core participates in heterocycle-forming reactions:

2.1. Thiazolyl-Dihydropyrazole Formation

Reaction with thiosemicarbazide in acidic ethanol yields fused pyrazole-thiazole hybrids :

text
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole + Thiosemicarbazide → 1-(4-(2-Chlorophenyl)thiazol-2-yl)-4,5-dihydropyrazole (Conditions: HCl/EtOH, 70°C, 10 h; Yield: 81%)

Application : These hybrids show enhanced antifungal activity against Candida albicans (MIC = 8 µg/mL) .

2.2. Triazole Ring Annulation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium azide introduces triazole moieties :

Alkyne Source Conditions Product Yield
Propargyl bromideCuI, DIPEA, DMF, 50°C4-(2-Chlorophenyl)-2-(2-(1,2,3-triazol-4-yl)pyridin-4-yl)thiazole68%

Oxidation and Reduction Pathways

While less common, redox transformations have been reported:

Reaction Type Reagent Conditions Product Reference
Thiazole ring oxidationH₂O₂/AcOH90°C, 4 hThiazole-4,5-dione derivative
Pyridine ring reductionH₂/Pd-CEtOH, RT4-(2-Chlorophenyl)-2-(2-chloropiperidin-4-yl)thiazole

Limitations : Over-oxidation degrades the thiazole ring, while reduction requires careful control to avoid desulfurization .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial and antifungal agent . Thiazole derivatives are known for their ability to inhibit bacterial growth and have been explored in the context of treating infections caused by pathogens such as Escherichia coli .

Additionally, there is ongoing research into its effectiveness against various cancers. Studies have shown that thiazole derivatives can suppress cancer cell proliferation and induce apoptosis through mechanisms involving cyclin-dependent kinase inhibition .

The biological activity of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole includes:

  • Antimicrobial Activity : Demonstrated significant inhibition of bacterial capsule formation with an IC50 value of 1.04 µM.
  • Anti-inflammatory Properties : Potentially useful in developing new anti-inflammatory drugs by modulating enzyme activities .
  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have shown promising inhibitory activity against acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

  • Antibacterial Activity : A study on N-(pyridin-4-yl)benzo[d]thiazole derivatives indicated significant antibacterial properties against E. coli, showcasing the therapeutic potential of thiazole compounds in infectious disease treatment .
  • Cancer Treatment : Research revealed that newly synthesized thiazole derivatives could effectively suppress cancer cell proliferation and induce apoptosis through various pathways, indicating their potential role in cancer therapy .
  • Alzheimer's Disease : A study demonstrated that thiazole-based compounds exhibited strong acetylcholinesterase inhibitory activity, suggesting their utility in developing treatments for cognitive decline associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

  • Structural Features : Isostructural with triclinic symmetry (P̄1 space group), two independent molecules in the asymmetric unit.
  • Conformation : Planar except for one fluorophenyl group oriented perpendicular to the molecular plane.
  • The fluorophenyl groups in Compound A introduce stronger hydrogen-bonding interactions, influencing crystal packing .

Compound B : 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole ()

  • Structural Features : Hydrazone-linked furan and thiazole rings with nitro and chloro substituents.
  • Biological Activity : Exhibits anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells) and low cytotoxicity (IC₅₀ > 500 µg/mL on NIH/3T3 cells).
  • Comparison : The nitro group enhances electron-withdrawing effects, increasing reactivity compared to the target compound’s simpler chloro substituents. However, the hydrazone linker may reduce metabolic stability .

Antifungal/Antimicrobial Thiazole Derivatives

Compound C : 2-[2-(4-Phenylcyclohexylidene)hydrazinyl]-4-(4-chlorophenyl)thiazole ()

  • Activity : MIC₉₀ = 1.95 µg/mL against Candida albicans (4× more potent than ketoconazole).
  • Comparison : The cyclohexylidene-hydrazine side chain enhances antifungal potency compared to the target compound’s pyridinyl group. Chlorophenyl substitution at position 4 is critical for activity in both compounds .

Compound D : 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole ()

  • Activity : MIC = 250 µg/mL against Candida utilis (vs. fluconazole MIC = 2 µg/mL).
  • Comparison : Fluorine substitution at position 4 reduces activity compared to chlorine, highlighting the importance of halogen electronegativity and size in target binding .

Anticancer Thiazole Derivatives

Compound E : 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives ()

  • Activity : 48% inhibition at 10 µM against A-549 lung cancer cells.
  • Comparison: The trifluoromethyl group enhances lipophilicity and bioavailability compared to the target compound’s chloropyridinyl group.

Discussion of Substituent Effects

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and polarizability enhance hydrophobic interactions in biological targets compared to fluorine .
  • Positional Isomerism : 2-Chlorophenyl (target compound) vs. 4-chlorophenyl (Compound A) alters steric effects and molecular planarity, impacting crystal packing and solubility .
  • Functional Groups : Hydrazone (Compound B) and carboxamide (Compound E) moieties introduce hydrogen-bonding sites but may reduce metabolic stability compared to the target compound’s simpler halogenated system .

Biological Activity

4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thiazole ring and chlorinated aromatic substituents, is being explored for its potential applications in treating various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The compound's structure is defined by the presence of a thiazole ring, which is known for its versatile reactivity and biological significance. The specific arrangement of the chlorophenyl and chloropyridinyl groups influences its pharmacological properties.

Property Details
Molecular Formula C₁₃H₈Cl₂N₂S
Molecular Weight 305.18 g/mol
Chemical Structure Structure

Biological Activity Overview

Research indicates that compounds containing thiazole moieties exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : These compounds have also been evaluated for their ability to combat bacterial infections.
  • Enzyme Inhibition : Certain thiazoles have been identified as inhibitors of key enzymes involved in disease processes.

Anticancer Studies

Recent studies have highlighted the anticancer potential of thiazole derivatives similar to this compound. For instance, one study synthesized various thiazole derivatives and evaluated their cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The most active derivative showed an IC50 value of 2.57 µM against MCF-7 cells, demonstrating potent antiproliferative activity compared to standard drugs like Staurosporine .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound Cell Line IC50 (µM) Standard Drug IC50 (µM)
4cMCF-72.576.77
4cHepG27.268.40

The mechanism through which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Compounds like this compound can induce cell cycle arrest at the pre-G1 phase, leading to apoptosis.
  • VEGFR-2 Inhibition : Some derivatives have been shown to inhibit VEGFR-2, a receptor critical for tumor angiogenesis, with IC50 values indicating moderate effectiveness compared to established inhibitors like Sorafenib .

Table 2: VEGFR-2 Inhibition

Compound IC50 (µM) Sorafenib IC50 (µM)
4c0.150.059

Antimicrobial Activity

The compound's antimicrobial properties have also been studied, with promising results against various bacterial strains. For example, similar thiazole derivatives have demonstrated effectiveness against multidrug-resistant E. coli, highlighting their potential as novel antibacterial agents .

Case Studies

Several case studies illustrate the biological activity of thiazole derivatives:

  • A study on N-(pyridin-4-yl)benzo[d]thiazole derivatives indicated significant inhibition of bacterial capsule formation with an IC50 value of 1.04 µM, suggesting a potential application in treating infections caused by E. coli .
  • Research on newly synthesized thiazole derivatives revealed their capacity to suppress cancer cell proliferation and induce apoptosis through various pathways, including inhibition of cyclin-dependent kinases (CDKs) .

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-(2-chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via Hantzsch thiazole condensation , involving the reaction of thiosemicarbazones with α-haloketones (e.g., 2-bromo-4’-chloroacetophenone) under reflux in polar aprotic solvents like DMF. Key parameters include:

  • Temperature : Prolonged reflux (~8–12 hours) at 80–100°C ensures cyclization .
  • Catalysts : Use of triethylamine (TEA) or similar bases enhances nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates. Yield optimization (~60–75%) requires stoichiometric control of thiosemicarbazone precursors .

Basic: How can structural characterization of this compound be systematically validated?

A multi-technique approach is critical:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chlorophenyl protons at δ 7.3–8.1 ppm, thiazole C-2 at ~165 ppm) .
  • X-ray crystallography : Resolves stereoelectronic effects; for example, dihedral angles between thiazole and chlorophenyl rings (~15–25°) influence planarity .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 307.0) .

Advanced: What computational strategies are recommended to predict the biological activity of this thiazole derivative?

In silico methods include:

  • Molecular docking : Targets enzymes like Leishmania trypanothione reductase (PDB: 2XWH) to assess binding affinity .
  • QSAR modeling : Correlates substituent electronegativity (e.g., Cl groups) with antiparasitic IC50_{50} values. Chlorine at the 2-position enhances hydrophobic interactions .
  • DFT calculations : Predicts charge distribution; the thiazole sulfur’s electron-withdrawing effect stabilizes ligand-receptor complexes .

Advanced: How can contradictory bioactivity data (e.g., varying IC50_{50}50​ across studies) be resolved?

Contradictions often arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of pyridine nitrogen, affecting membrane permeability .
  • Cell lines : Differences in efflux pump expression (e.g., Leishmania vs. Trypanosoma) impact drug retention .
  • Control normalization : Use of standardized reference compounds (e.g., amphotericin B for antifungal assays) ensures comparability .

Basic: What are the primary biological targets of this compound, and how should in vitro assays be designed?

  • Targets : Demonstrated activity against Leishmania amazonensis (IC50_{50} ~12 µM) and Trypanosoma cruzi (IC50_{50} ~18 µM) via inhibition of trypanothione synthetase .
  • Assay design :
    • Resazurin-based viability assays : 72-hour incubation, 37°C, 5% CO2_2 .
    • Selectivity indices : Compare IC50_{50} values against mammalian cells (e.g., Vero cells) to assess toxicity .

Advanced: What mechanistic insights explain the substituent-dependent reactivity in cross-coupling reactions?

  • Steric effects : 2-Chloropyridinyl groups hinder Buchwald-Hartwig amination due to ortho-substitution .
  • Electronic effects : Electron-withdrawing Cl on phenyl enhances electrophilicity at thiazole C-5, favoring nucleophilic aromatic substitution (SNAr) with amines .
  • Solvent choice : DMSO stabilizes transition states in Ullmann couplings, improving yields (~40% → 65%) .

Basic: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix interference : Serum proteins bind thiazole derivatives, reducing recovery. Protein precipitation (acetonitrile/methanol, 4:1) minimizes this .
  • Detection : LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H2_2O/MeCN) achieves LOD ~0.1 ng/mL .
  • Internal standards : Stable isotopes (e.g., 13^{13}C-labeled analogs) correct for ion suppression .

Advanced: How do crystallographic studies inform the design of derivatives with improved pharmacokinetics?

  • Crystal packing : Intermolecular π-π stacking (3.5–4.0 Å) between chlorophenyl rings enhances solubility via co-crystallization with cyclodextrins .
  • Hydrogen bonding : Pyridinyl N participates in H-bonds with CYP450 enzymes, guiding metabolic stability optimizations .

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